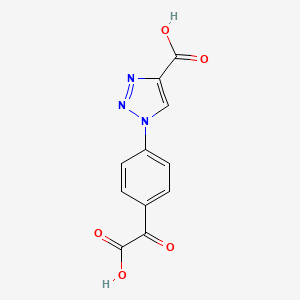
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、トリアゾール環にオキサロフェニル基とカルボン酸基が置換したヘテロ環式化合物です。
2. 製法
合成経路と反応条件
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、アジドとアルキン間の環状付加反応(ヒュースゲン環状付加または「クリックケミストリー」として知られる)を行います。反応条件には、通常、トリアゾール環の形成を促進するために銅(I)触媒を使用することが含まれます。オキサロフェニル基は、その後の官能基化工程で導入することができます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を実現するために反応条件を最適化することが含まれる場合があります。これには、連続フロー反応器、高度な精製技術、スケーラブルな合成プロトコルを使用し、品質と効率の一貫性を確保することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The oxalophenyl group can be introduced through a subsequent functionalization step.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent quality and efficiency.
化学反応の分析
反応の種類
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化して、さらなる官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、化合物の酸化状態を変えるために使用することができます。
置換: トリアゾール環とオキサロフェニル基は、新しい置換基を導入するために置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬を適切な条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりカルボン酸やケトンが生成される場合があり、置換反応では様々な官能基が導入され、様々な誘導体が生成されます。
4. 科学研究への応用
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、次のような科学研究への応用があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗癌作用を持つ生物活性化合物としての可能性が調査されています。
医学: 薬物開発やドラッグデリバリーシステムなど、潜在的な治療的応用について探求されています。
産業: ユニークな化学的性質から、ポリマーやコーティングなどの高度な材料の開発に利用されています。
科学的研究の応用
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。トリアゾール環は、酵素や受容体と相互作用し、その活性を阻害したり、調節したりすることができます。オキサロフェニル基は、化合物の結合親和性と特異性を高め、より効果的な生物活性をもたらす可能性があります。
類似化合物との比較
類似化合物
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-5-カルボン酸: 類似の構造ですが、カルボン酸基の位置が異なります。
1-(4-オキサロフェニル)-1H-1,2,4-トリアゾール-3-カルボン酸: 異なるトリアゾール異性体を含んでいます。
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-酢酸: カルボン酸基ではなく酢酸基を持っています。
独自性
1-(4-オキサロフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、その特定の置換パターンにより、化学反応性や生物活性が影響を受けるため、ユニークです。オキサロフェニル基とカルボン酸基の両方が存在することで、様々な分野でさらに官能基化や応用を行うための汎用性の高いプラットフォームが提供されます。
特性
CAS番号 |
919363-53-4 |
|---|---|
分子式 |
C11H7N3O5 |
分子量 |
261.19 g/mol |
IUPAC名 |
1-(4-oxalophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7N3O5/c15-9(11(18)19)6-1-3-7(4-2-6)14-5-8(10(16)17)12-13-14/h1-5H,(H,16,17)(H,18,19) |
InChIキー |
SIKRQTQHEZRCLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)N2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)

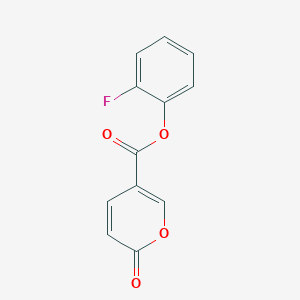

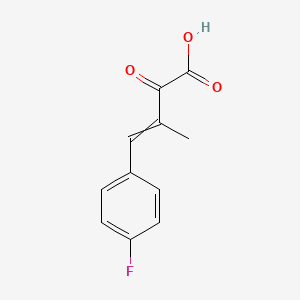
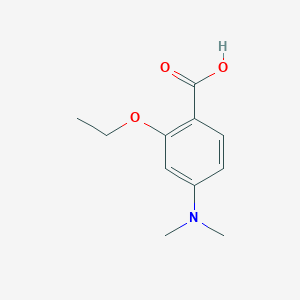

![6-Aminooxazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B12639631.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
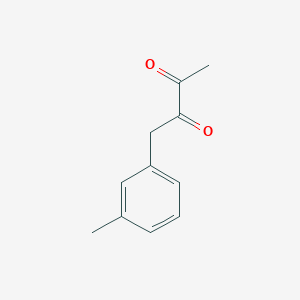
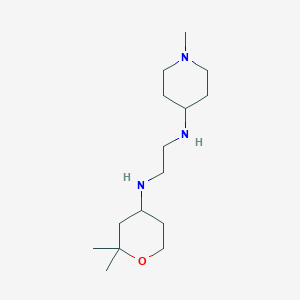
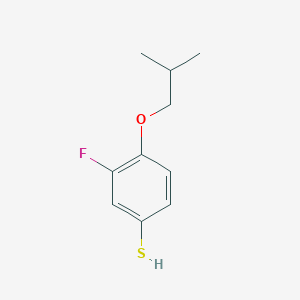
![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)
